REACTION_CXSMILES
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[F:1][C:2]1C(C#N)=[N:4][CH:5]=[C:6]([F:9])[C:7]=1I.[ClH:12].[O:13]1CCO[CH2:15][CH2:14]1.[CH3:19][CH2:20][OH:21]>>[Cl:12][C:7]1[C:6]([F:9])=[CH:5][N:4]=[C:19]([C:20]([O:13][CH2:14][CH3:15])=[O:21])[C:2]=1[F:1]
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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FC=1C(=NC=C(C1I)F)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc (100 mL)
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Type
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WASH
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Details
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washed with saturated NaHCO3 solution (100 mL) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
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Details
|
This material was purified on silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with hexane/EtOAc (0-100%)
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=NC=C1F)C(=O)OCC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |